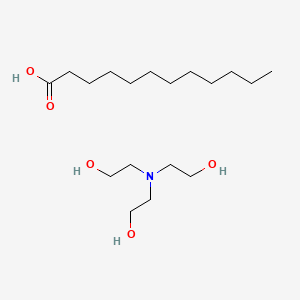

Triethanolamine laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Foaming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;8-4-1-7(2-5-9)3-6-10/h2-11H2,1H3,(H,13,14);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZUANPXHJWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047183 | |

| Record name | Triethanolamine Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-49-9 | |

| Record name | Lauric acid triethanolamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403LC9W1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding the Multifunctional Role of Triethanolamine Laurate

A Technical Guide to the Physicochemical Properties of Triethanolamine Laurate

This compound (TEA-Laurate) is a versatile amphiphilic compound that holds a significant position in the formulation science of pharmaceuticals, cosmetics, and personal care products. Chemically, it is the salt formed from the neutralization of lauric acid, a C12 fatty acid, with the weak base triethanolamine.[1] This structure imparts a dual nature to the molecule: a hydrophilic (water-attracting) triethanolamine head group and a hydrophobic (oil-attracting) lauryl hydrocarbon tail.[1] This amphiphilicity is the cornerstone of its function as a potent non-ionic surfactant, emulsifier, and pH-adjusting agent, enabling the stable mixing of oil and water-based ingredients.[1][2]

This technical guide offers an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this excipient to harness its full potential in creating stable, effective, and high-performing formulations. We will delve into its chemical identity, synthesis, surfactant properties, and the analytical methodologies required for its characterization, providing a robust framework for its application in advanced product development.

Section 1: Chemical Identity and Synthesis

A precise understanding of a compound's identity and synthesis is fundamental to its application. This compound is formed through a straightforward acid-base reaction or an esterification process, depending on the desired final product (salt or ester).

1.1. Chemical and Physical Properties A summary of the key identification and physical parameters for this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | [3] |

| Synonyms | TEA-Laurate, Lauric acid triethanolamine salt | [2][3][4] |

| CAS Number | 2224-49-9 | [1][2][3] |

| Molecular Formula | C₁₈H₃₉NO₅ | [3] |

| Molecular Weight | 349.51 g/mol | [1][3][4] |

| Appearance | White to off-white solid or powder | [5] |

| Boiling Point | 296.1 °C at 760 mmHg | [2][6] |

| Flash Point | 134.1 °C | [2][6] |

Note: Some databases erroneously report a molecular weight of ~696 g/mol ; the correct value for the 1:1 salt is 349.51 g/mol .[2][3]

1.2. Synthesis Pathway: Esterification

The common method for synthesizing the ester form, triethanolamine monolaurate, is through the direct esterification of lauric acid with triethanolamine.[1] This reaction involves heating the two precursors, typically in a 1:1 molar ratio, which results in the formation of the ester and water as a byproduct.[1][7] This process is a condensation reaction.[8] While often referred to as this compound, it is crucial for the formulation scientist to distinguish between the salt (formed by simple neutralization) and the ester (formed by this reaction), as their properties and performance can differ.

Section 2: Surfactant Science and Formulation Applications

The primary utility of TEA-Laurate in formulations stems from its behavior as a surfactant. Its amphiphilic nature allows it to position itself at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.[1]

2.1. Mechanism of Action: Micellization

In an aqueous solution, below a certain concentration, TEA-Laurate molecules exist as individual monomers. As the concentration increases, they begin to adsorb at the air-water or oil-water interface.[1] Once the interface is saturated, a critical phenomenon occurs: the molecules spontaneously self-assemble into spherical aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[1] Within the micelle, the hydrophobic lauryl tails are sequestered in the core, avoiding contact with water, while the hydrophilic triethanolamine heads form the outer shell, interacting favorably with the aqueous environment. This process is fundamental to its function as a solubilizing agent for poorly water-soluble drugs and oils.

2.2. Critical Surfactant Parameters

For the triethanolamine monolaurate ester , key surfactant parameters have been experimentally determined, highlighting its efficiency:

This low CMC and significant surface tension reduction underscore its effectiveness as a surfactant at very low concentrations.

2.3. Applications in Formulations

-

Pharmaceuticals: In topical formulations, TEA-Laurate acts as a solubilizer and emulsifier, enhancing the stability and homogeneity of creams and lotions.[10][11] Its surfactant properties can also improve the penetration of active pharmaceutical ingredients (APIs) through the skin.[10]

-

Cosmetics: It is widely used as an emulsifier to create stable oil-in-water emulsions in products like lotions and creams.[2] It also functions as a pH adjuster, helping to maintain the desired acidity of a product, which is crucial for both product stability and skin compatibility.[2][12]

Section 3: Analytical and Experimental Protocols

To ensure quality and consistency, specific analytical methods are employed to characterize this compound and its formulations.

3.1. Experimental Protocol: Synthesis of Triethanolamine Monolaurate Ester

This protocol describes a common laboratory-scale synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine lauric acid and triethanolamine in a 1:1 molar ratio.[7][13]

-

Reaction: Heat the mixture under constant stirring to approximately 165°C and maintain for 6 hours.[13] Water produced during the esterification will be removed via the condenser.

-

Purification: After cooling, the crude product can be refined. A small amount of 10% (w/v) sodium hydroxide solution can be added to convert any remaining lauric acid into soluble sodium laurate.[13] Saturated sodium chloride solution can then be used to salt out the ester.

-

Characterization: The final product should be characterized to confirm its identity and purity.

3.2. Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for any surfactant and can be determined using surface tensiometry.

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from this stock solution to cover a wide concentration range, both below and above the expected CMC.[14]

-

Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).[14]

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[14]

-

CMC Determination: The resulting plot will typically show two linear regions. The point where these two lines intersect indicates the CMC. Below the CMC, surface tension decreases sharply with increasing concentration; above the CMC, it remains relatively constant.[15]

3.3. Characterization Protocol: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to confirm the formation of an ester linkage.

-

Sample Preparation: Prepare samples of the precursors (lauric acid, triethanolamine) and the final product.

-

Analysis: Acquire the FT-IR spectrum for each sample.

-

Interpretation: For the synthesized ester, the spectrum should show characteristic peaks that are absent in the reactants. Key peaks to identify include:

Section 4: Safety, Handling, and Stability

4.1. Safety and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319).[3][18][19] Standard personal protective equipment, including safety glasses, should be worn when handling the material.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Triethanolamine and its related salts, including TEA-Laurate. They concluded that these ingredients are safe for use in cosmetics under the current practices of use, provided they are formulated to be non-irritating.[3][20][21] A key stipulation is that they should not be used in cosmetic products where N-nitroso compounds can be formed, as residual diethanolamine can be a precursor to carcinogenic nitrosamines.[3][20]

4.2. Storage and Stability

Triethanolamine and its salts can be sensitive to air and light, potentially turning brown over time upon exposure.[22] Formulations containing triethanolamine soaps may also darken during storage.[22] Therefore, it is recommended to store this compound in tightly sealed, light-resistant containers in a cool, dry place. For aqueous formulations, stability can be pH-dependent, and degradation via hydrolysis of the ester linkage is a potential concern that should be evaluated in long-term stability studies.

Conclusion

This compound is a high-value excipient with a well-defined physicochemical profile that makes it an effective emulsifier, surfactant, and pH modifier. Its performance is rooted in its amphiphilic structure, leading to a low critical micelle concentration and a significant ability to reduce surface tension. By understanding its synthesis, characterization, and functional properties as detailed in this guide, researchers and formulation scientists can effectively leverage TEA-Laurate to develop robust, stable, and high-performance pharmaceutical and cosmetic products. Adherence to recommended safety and handling protocols is essential to ensure its safe and effective application.

References

-

This compound | CAS#:2224-49-9. (2025, August 21). Chemsrc. Retrieved December 7, 2025, from [Link]

-

Determination of critical micelle concentration. (n.d.). Bio-protocol. Retrieved December 7, 2025, from [Link]

-

This compound | C18H39NO5 | CID 62441. (n.d.). PubChem - NIH. Retrieved December 7, 2025, from [Link]

-

Cas 2224-49-9,this compound. (n.d.). LookChem. Retrieved December 7, 2025, from [Link]

-

Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (n.d.). ACS Publications - Journal of Chemical Education. Retrieved December 7, 2025, from [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved December 7, 2025, from [Link]

-

Method for Measurement of Critical Micelle Concentration. (n.d.). Just Agriculture. Retrieved December 7, 2025, from [Link]

-

Clinical Profile of Triethanolamine Lauryl Sulfate for Compounding. (n.d.). GlobalRx. Retrieved December 7, 2025, from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved December 7, 2025, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 7, 2025, from [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015, April 27). AIP Publishing. Retrieved December 7, 2025, from [Link]

-

GC/FT-IR Analysis of Fatty Acid Methyl Esters. (n.d.). Optica Publishing Group. Retrieved December 7, 2025, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved December 7, 2025, from [Link]

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). (n.d.). ResearchGate. Retrieved December 7, 2025, from [Link]

-

What is TEA-LAURATE. (n.d.). EWG Skin Deep®. Retrieved December 7, 2025, from [Link]

-

Safety assessment of triethanolamine. (n.d.). Pamper Urself Green. Retrieved December 7, 2025, from [Link]

-

Safety Assessment of Triethanolamine and Triethanolamine-Containing Ingredients As Used in Cosmetics. (n.d.). Scribd. Retrieved December 7, 2025, from [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015, April 27). Chinese Journal of Chemical Physics. Retrieved December 7, 2025, from [Link]

-

Exploring the Versatility and Applications of Triethanolamine Lauryl Sulfate. (2024, June 29). YouTube. Retrieved December 7, 2025, from [Link]

-

Triethanolamine Applications in Various Industries. (n.d.). Diplomata Comercial. Retrieved December 7, 2025, from [Link]

-

Triethanolamine. (n.d.). Pharmaceutical Press. Retrieved December 7, 2025, from [Link]

-

What is triethanolamine and what are its uses?. (2024, April 25). DC Fine Chemicals. Retrieved December 7, 2025, from [Link]

-

TEA-laurate. (n.d.). The Good Scents Company. Retrieved December 7, 2025, from [Link]

-

Lauric acid triethanolamine salt. (n.d.). CAS Common Chemistry. Retrieved December 7, 2025, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved December 7, 2025, from [Link]

Sources

- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]

- 2. Cas 2224-49-9,this compound | lookchem [lookchem.com]

- 3. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]

- 6. This compound | CAS#:2224-49-9 | Chemsrc [chemsrc.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. purdue.edu [purdue.edu]

- 9. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]

- 10. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. justagriculture.in [justagriculture.in]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Page loading... [wap.guidechem.com]

- 19. echemi.com [echemi.com]

- 20. pamperurselfgreen.com [pamperurselfgreen.com]

- 21. scribd.com [scribd.com]

- 22. phexcom.com [phexcom.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Laurate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triethanolamine laurate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and industrial sectors. The document delves into the fundamental principles of direct esterification, offering a detailed, field-proven protocol for its synthesis. A core focus is placed on the rigorous characterization of the synthesized product, employing a suite of analytical techniques to ensure structural integrity, purity, and functional performance. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Introduction: The Multifaceted Role of this compound

The synthesis of this compound is primarily achieved through the direct esterification of lauric acid with triethanolamine.[1] This guide will elucidate the critical parameters of this reaction and provide a robust framework for its characterization, ensuring the production of a well-defined and high-purity product.

Synthesis of this compound via Direct Esterification

The conventional and most direct pathway to synthesizing this compound is the direct esterification of lauric acid with triethanolamine.[1] This reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The equilibrium of this reversible reaction is driven towards the product side by the removal of water.[1]

Reaction Mechanism and Stoichiometry

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with in-process controls to monitor the reaction progress.

Materials:

-

Lauric Acid (AR grade)

-

Triethanolamine (TEA) (AR grade)

-

Sodium Hydroxide (10 wt% solution)

-

Saturated Sodium Chloride Solution

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Vacuum source

-

Separatory funnel

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge lauric acid and triethanolamine in a molar ratio of approximately 0.95:1.[7]

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing potential side reactions.

-

Reaction Conditions: Heat the mixture to 150-160°C with continuous stirring.[1] The reaction is typically carried out for 4-6 hours.[1]

-

Water Removal: Apply a moderate vacuum to the system to facilitate the removal of the water byproduct, driving the reaction to completion.[7]

-

In-Process Control (Acid Value): Monitor the progress of the esterification by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[7]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

To neutralize any unreacted lauric acid, add a small quantity of 10 wt% sodium hydroxide solution dropwise until the lauric acid forms soluble sodium laurate.[7]

-

Add a saturated sodium chloride solution (approximately 2:8 volume ratio of salt solution to product) to the mixture with gentle agitation.[7]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The upper oil layer contains the this compound.

-

Separate and collect the oil layer.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of the synthesized this compound. This ensures the confirmation of its chemical structure, assessment of its purity, and determination of its key physicochemical properties. A variety of analytical techniques are employed for this purpose.[8][9][10][11]

Spectroscopic Techniques for Structural Elucidation

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the ester linkage and identifying key functional groups present in the molecule.

-

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

-

Expected Results: The FTIR spectrum of this compound will exhibit characteristic absorption bands. The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group, confirming the success of the esterification reaction. Other key peaks include the C-O stretching vibrations of the ester and alcohol groups, and the N-H stretching of the amine.

-

Experimental Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the purified this compound sample onto the ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about its connectivity.

-

Expected Results: The ¹H NMR spectrum of this compound will show distinct signals for the protons of the lauryl chain and the triethanolamine moiety.[4] Signals corresponding to the monoester and diester can be observed and integrated to determine their relative content.[6][7] For example, signals around 3.56 and 3.62 ppm have been attributed to the monoester and diester, respectively.[7]

-

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Determination

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of the synthesized this compound.

-

Principle: HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

-

Methodology: A reversed-phase HPLC method is commonly employed for the analysis of surfactants. The separation can be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection can be performed using an evaporative light scattering detector (ELSD) or a mass spectrometer.

-

Experimental Protocol:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a sample solution of the synthesized product.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound, providing definitive confirmation of its identity.[1]

-

Principle: MS measures the mass-to-charge ratio of ions. The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (349.5 g/mol ).[2]

-

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum over a relevant mass range.

-

Physicochemical Characterization

3.3.1. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in solution.

-

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.[8]

-

Methodology (Surface Tension): The surface tension of a series of this compound solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the concentration will show a sharp break point, which corresponds to the CMC. The CMC of triethanolamine monolaurate ester has been reported to be 0.91 μg/mL with a corresponding surface tension of 22.1 mN/m at 25°C.[1][5]

-

Experimental Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).

-

Plot surface tension versus the logarithm of concentration to determine the CMC.

-

Table 1: Summary of Characterization Techniques and Expected Results

| Technique | Parameter Measured | Expected Results for this compound |

| FTIR | Functional Groups | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, N-H stretch. |

| ¹H NMR | Proton Environment | Characteristic signals for lauryl chain and triethanolamine moiety. |

| ¹³C NMR | Carbon Skeleton | Resonances corresponding to the carbons of the lauryl and TEA groups. |

| HPLC | Purity | A major peak corresponding to this compound. |

| Mass Spec. | Molecular Weight | Molecular ion peak at m/z corresponding to 349.5 g/mol . |

| Tensiometry | CMC | A sharp decrease in surface tension with increasing concentration, followed by a plateau. |

Diagram of the Characterization Workflow:

Caption: A multi-faceted approach to characterizing this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and eye protection.[12] Avoid inhalation of dust or aerosols.[13] Store in a cool, dry, and well-ventilated place.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][14][15]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and employing the recommended analytical techniques, researchers and scientists can confidently produce and validate this important non-ionic surfactant. The emphasis on a multi-technique characterization approach ensures a thorough understanding of the product's chemical identity, purity, and functional properties, which is critical for its successful application in various scientific and industrial fields.

References

-

Surfactant Testing and Analysis. TCA Lab / Alfa Chemistry. [Link]

-

Surfactant Analysis. Intertek. [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015-07-15). [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2025-08-07). [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015-04-27). AIP Publishing. [Link]

-

Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. RSC Publishing. [Link]

-

Chapter 17 | Analytical and Testing Methods for Surfactants. ASTM Digital Library. [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015-04-27). Chinese Journal of Chemical Physics. [Link]

-

Chapter 17 | Analytical and Testing Methods for Surfactants. OUCI. [Link]

-

Safety Data Sheet: Triethanolamine lauryl sulfate. Chemos GmbH&Co.KG. [Link]

-

This compound | C18H39NO5 | CID 62441. PubChem - NIH. [Link]

-

Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. (2015-04-27). Chinese Journal of Chemical Physics. [Link]

-

Esterification of Stearic Acid with Triethanolamine over Zirconium Sulfate Supported on SBA-15 Mesoporous Molecular Sieve. (2025-08-06). ResearchGate. [Link]

Sources

- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]

- 2. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. Surfactant Analysis [intertek.com]

- 10. dl.astm.org [dl.astm.org]

- 11. Chapter 17 | Analytical and Testing Methods for Surfactants [ouci.dntb.gov.ua]

- 12. chemos.de [chemos.de]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. makingcosmetics.com [makingcosmetics.com]

An In-depth Technical Guide to the Mechanism of Action of Triethanolamine Laurate as a Surfactant

Introduction

Triethanolamine laurate is a widely utilized surfactant in the pharmaceutical, cosmetic, and personal care industries.[1][2] Chemically, it is the salt formed from the weak base triethanolamine and the fatty acid, lauric acid.[3] Its versatility stems from its excellent emulsifying, foaming, and pH neutralizing properties.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a surfactant, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, the fundamental principles governing its surface activity, its behavior in solution, and the experimental methodologies used for its characterization.

Molecular Architecture and Physicochemical Properties

The surfactant properties of this compound are intrinsically linked to its amphiphilic molecular structure.[3] The molecule consists of two distinct moieties: a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail".

-

Hydrophilic Head: The triethanolamine portion of the molecule constitutes the polar head group. The presence of three hydroxyl (-OH) groups and a tertiary amine group allows for the formation of hydrogen bonds with water molecules, rendering this part of the molecule water-soluble.

-

Hydrophobic Tail: The laurate component, a 12-carbon alkyl chain (C12), forms the nonpolar, hydrophobic tail.[3] This hydrocarbon chain is repelled by water and preferentially interacts with nonpolar substances like oils and lipids.

This dual-affinity nature is the cornerstone of its function as a surface-active agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2224-49-9 | [4] |

| Molecular Weight | 349.5 g/mol | [4] |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | [4] |

| Molecular Formula | C18H39NO5 | [4] |

| Appearance | Varies; can be a viscous liquid or waxy solid | |

| Critical Micelle Concentration (CMC) | 0.91 µg/mL (for triethanolamine monolaurate ester) | [3][5][6] |

| Surface Tension at CMC (γCMC) | 22.1 mN/m at 25°C (for triethanolamine monolaurate ester) | [3][5][6] |

Core Mechanism of Surfactant Action

The primary role of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids, such as oil and water. This compound achieves this through a dynamic process of adsorption and self-assembly.

Adsorption at Interfaces and Reduction of Surface Tension

In an aqueous environment, the hydrophobic tails of this compound molecules are driven away from the water molecules. To minimize this unfavorable interaction, they migrate to interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic tails orient themselves towards the air, while the hydrophilic heads remain in the water. At an oil-water interface, the hydrophobic tails penetrate the oil phase, and the hydrophilic heads remain in the aqueous phase.

This accumulation of surfactant molecules at the interface disrupts the cohesive energy between the water molecules at the surface, leading to a significant reduction in surface tension.[7] The effectiveness of a surfactant is often judged by its ability to lower surface tension at low concentrations.

Caption: Orientation of this compound at Interfaces.

Micelle Formation: The Concept of Critical Micelle Concentration (CMC)

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) in the bulk solution begin to spontaneously self-assemble into organized aggregates called micelles.[3][8]

In an aqueous solution, these micelles are typically spherical structures where the hydrophobic lauryl tails are sequestered in the core, away from the water, and the hydrophilic triethanolamine heads form the outer shell, interacting with the surrounding water molecules. The formation of micelles is a thermodynamically favorable process driven by the hydrophobic effect, which leads to an increase in the entropy of the system.[9]

The CMC is a critical parameter for any surfactant, as it represents the concentration at which the surfactant exhibits its maximum surface tension reduction and begins to form micelles, which are crucial for solubilization and emulsification.[10] For triethanolamine monolaurate ester, the CMC has been reported to be 0.91 µg/mL, with a corresponding surface tension of 22.1 mN/m at 25°C.[3][5][6]

Caption: Micelle Formation Above the Critical Micelle Concentration (CMC).

Emulsification: Stabilizing Oil-in-Water Dispersions

One of the most important functions of this compound is its ability to act as an emulsifier, enabling the formation of stable mixtures of immiscible liquids like oil and water.[1] In an oil-in-water (O/W) emulsion, tiny droplets of oil are dispersed throughout a continuous aqueous phase.

This compound facilitates emulsification by:

-

Reducing Interfacial Tension: By adsorbing at the oil-water interface, it lowers the energy required to break down the bulk oil phase into smaller droplets.

-

Forming a Protective Barrier: The surfactant molecules arrange themselves around the oil droplets, with their hydrophobic tails in the oil and their hydrophilic heads in the water. This creates a protective interfacial film that prevents the oil droplets from coalescing and separating out.

-

Imparting Electrostatic and Steric Repulsion: The hydrophilic head groups of the adsorbed surfactant molecules can create a repulsive barrier between the oil droplets, further enhancing the stability of the emulsion.

Experimental Protocols for Characterization and Evaluation

A thorough understanding of the properties of this compound requires robust experimental characterization. The following section outlines key protocols for its synthesis, characterization, and performance evaluation.

Synthesis of Triethanolamine Monolaurate Ester

This protocol describes the direct esterification of lauric acid with triethanolamine.[6][11]

Materials:

-

Lauric acid

-

Triethanolamine (TEA)

-

Nitrogen gas

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Vacuum source

Procedure:

-

Combine lauric acid and triethanolamine in a round-bottom flask at a molar ratio of approximately 1:1.[6][11]

-

Heat the mixture in an oil bath under a nitrogen atmosphere with continuous stirring.

-

Apply a moderate vacuum to facilitate the removal of water produced during the esterification reaction.[11]

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[11]

-

For purification, a small amount of a 10 wt% sodium hydroxide solution can be added dropwise to neutralize any remaining lauric acid, forming soluble sodium laurate which can then be separated.[11]

Characterization by Spectroscopic Methods

A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ester linkage.

-

Procedure: Obtain the FTIR spectrum of the synthesized product.

-

Expected Peaks: Look for the appearance of a characteristic ester carbonyl (C=O) stretching peak, typically around 1740-1735 cm⁻¹, and the disappearance or reduction in the intensity of the carboxylic acid O-H stretching band from lauric acid.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to further confirm the structure and determine the degree of esterification.

-

Procedure: Dissolve a sample of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

-

Expected Signals: The formation of the ester will result in characteristic shifts in the signals of the protons adjacent to the ester group.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of aqueous solutions of this compound at varying concentrations.[10]

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

High-purity water

-

A series of accurately prepared dilutions of this compound in water

Procedure:

-

Prepare a stock solution of this compound in high-purity water.

-

Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. It is determined from the intersection of the two linear portions of the plot.[10][12]

Evaluation of Emulsion Stability

A. Centrifugation Test: This accelerated stability test assesses the emulsion's resistance to phase separation under centrifugal force.[13]

-

Procedure:

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

-

Observe the sample for any signs of phase separation, such as creaming (upward movement of the dispersed phase) or sedimentation. A stable emulsion will show no visible separation.

-

B. Freeze-Thaw Cycling: This test evaluates the emulsion's stability under temperature stress.[13]

-

Procedure:

-

Subject the emulsion sample to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).

-

Perform several cycles (e.g., 3-5 cycles).

-

After each cycle, visually inspect the emulsion for any changes in appearance, such as graininess, phase separation, or changes in viscosity.

-

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in various pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

-

Emulsifier in Creams and Lotions: It is widely used to create stable oil-in-water emulsions for creams, lotions, and ointments, ensuring the uniform distribution of active pharmaceutical ingredients (APIs).[14]

-

Solubilizing Agent: The micelle-forming capability of this compound can be harnessed to solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.

-

Penetration Enhancer: By interacting with the lipids in the stratum corneum, it can help to improve the penetration of APIs through the skin.

-

pH Adjuster: Triethanolamine itself is a weak base and is often used to adjust the pH of formulations to ensure drug stability and patient comfort.[14][15]

-

Nanoemulsions for Drug Delivery: this compound is also utilized in the formulation of nanoemulsions, which are advanced drug delivery systems with droplet sizes in the nanometer range.[16][17] These systems can offer improved drug solubilization, stability, and permeation.[14][18]

Caption: Applications of this compound in Drug Delivery.

Conclusion

The mechanism of action of this compound as a surfactant is a multifaceted process governed by its amphiphilic nature. Its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions makes it an indispensable ingredient in a wide array of pharmaceutical and cosmetic products. A comprehensive understanding of its physicochemical properties and the experimental methods for its characterization is crucial for formulators seeking to optimize its performance in various applications, from conventional topical preparations to advanced nano-based drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2224-49-9 | Benchchem [benchchem.com]

- 4. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. bmse000379 Triethanolamine at BMRB [bmrb.io]

- 8. benchchem.com [benchchem.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. uniquetherapeutics.com [uniquetherapeutics.com]

- 11. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ijper.org [ijper.org]

- 15. researchgate.net [researchgate.net]

- 16. ijmpronline.com [ijmpronline.com]

- 17. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Critical Micelle Concentration of Triethanolamine Laurate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Triethanolamine Laurate and its Critical Micelle Concentration

This compound, an anionic surfactant, is a molecule of significant interest across various scientific disciplines, including pharmaceuticals, cosmetics, and materials science.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine headgroup and a hydrophobic lauryl tail, allows it to self-assemble into complex structures, profoundly influencing the properties of solutions in which it is present.[1] A cornerstone of its behavior is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[3]

Understanding the CMC of this compound is not merely an academic exercise. For drug development professionals, it is a critical parameter that dictates the formulation of stable emulsions for creams and lotions, enhances the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), and influences drug delivery across biological membranes.[1][4] In essence, the CMC is a gateway to harnessing the full potential of this versatile surfactant. This guide provides an in-depth exploration of the CMC of this compound, from the fundamental principles of micellization to detailed experimental protocols for its accurate determination.

The Phenomenon of Micellization: A Thermodynamic Imperative

In an aqueous environment, the hydrophobic tails of this compound disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously arrange themselves. Below the CMC, they primarily adsorb at interfaces, such as the air-water interface, with their hydrophobic tails oriented away from the water. This leads to a decrease in the surface tension of the solution.[3][5][6]

As the concentration of this compound increases and the interfaces become saturated, a point is reached where the energetic benefit of removing the hydrophobic tails from the aqueous environment outweighs the entropic cost of ordering the molecules. This is the Critical Micelle Concentration.[3] Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles—colloidal aggregates with a hydrophobic core and a hydrophilic shell.[3][6] This process is a dynamic equilibrium, with monomers constantly exchanging with micelles.

Caption: The process of micellization, from individual monomers to the formation and growth of micelles.

Factors Influencing the Critical Micelle Concentration

The CMC is not a fixed value but is highly sensitive to the surrounding environment. An understanding of these influencing factors is crucial for formulating robust and effective systems.

-

Temperature: For many non-ionic surfactants, an increase in temperature generally leads to a decrease in the CMC. However, for ionic surfactants like this compound, the effect of temperature can be more complex due to its influence on the hydration of the hydrophilic headgroup.[7][8]

-

pH: The charge of the triethanolamine headgroup is pH-dependent. Changes in pH can alter the degree of ionization, thereby affecting the electrostatic repulsions between the headgroups and influencing the CMC.[8]

-

Presence of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant typically decreases the CMC. The counterions from the electrolyte shield the electrostatic repulsions between the charged headgroups, facilitating micelle formation at a lower concentration.[7][8]

-

Structure of the Surfactant: The length of the hydrophobic lauryl chain and the nature of the hydrophilic triethanolamine headgroup are primary determinants of the CMC. A longer hydrophobic chain generally leads to a lower CMC due to increased hydrophobicity.[7][8]

Experimentally Determined CMC Values for this compound

The scientific literature provides specific values for the CMC of this compound, although data under a wide range of conditions are not extensively published. The following table summarizes a key reported value.

| Surfactant | CMC Value (µg/mL) | Temperature (°C) | Method of Determination | Reference |

| Triethanolamine Monolaurate Ester | 0.91 | 25 | Surface Tension | [9][10] |

It is important to note that slight variations in the purity of the surfactant and the experimental conditions can lead to different measured CMC values. Therefore, for critical applications, it is always recommended to determine the CMC experimentally under the specific conditions of use.

Methodologies for Accurate CMC Determination

Several robust and reliable methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation.

Surface Tensiometry

Principle: This is a classic and widely used method that relies on the principle that surfactants lower the surface tension of a solvent.[5][6] As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[3][5][6]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., deionized water).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, typically at the intersection of the two linear portions of the plot.[5]

Caption: Workflow for CMC determination using surface tensiometry.

Conductometry

Principle: This method is particularly suitable for ionic surfactants like this compound.[5][6] The conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[5] Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions.[6]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in a solvent with low intrinsic conductivity (e.g., deionized water).

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. Maintain a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.[5]

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment.[5][11] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.[12] This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, which can be correlated with the surfactant concentration to determine the CMC.[5][11]

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent). Prepare a series of this compound solutions and add a small, constant amount of the probe stock solution to each.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.[12]

-

Data Analysis: Plot the fluorescence intensity ratio (or another relevant fluorescence parameter) as a function of the surfactant concentration. The concentration at which a sharp change in the plot occurs is taken as the CMC.[5][12]

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion: A Critical Parameter for Advancing Scientific Formulations

The critical micelle concentration of this compound is a fundamental parameter that governs its behavior in solution and its efficacy in a multitude of applications, particularly in the pharmaceutical and drug development sectors. A thorough understanding of the factors that influence the CMC and the mastery of accurate measurement techniques are indispensable for scientists and researchers seeking to formulate innovative and effective products. The methodologies and principles outlined in this guide provide a solid foundation for the precise determination and intelligent application of this critical surfactant property.

References

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]

-

Wang, Y., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 18(43), 8263-8275. Retrieved from [Link]

-

Fayyad, M. K., & Al-husseiny, F. A. (2019). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. RSC Publishing. Retrieved from [Link]

-

Wang, Y., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter (RSC Publishing). Retrieved from [Link]

-

El-Sayed, B. A. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. DOKUMEN.PUB. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Triethanolamine Lauryl Sulfate for Compounding. Retrieved from [Link]

-

Zhang, L., et al. (2015). Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Chinese Journal of Chemical Physics, 28(2), 223-228. Retrieved from [Link]

-

Zhang, L., et al. (2015). Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Chinese Journal of Chemical Physics. Retrieved from [Link]

-

Pharmaceutical Guidance. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

-

Actis, D. G. (2011). Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. VTechWorks. Retrieved from [Link]

-

Brenntag. (n.d.). Triethanolamine in Pharmaceuticals: An Essential Excipient for Drug Delivery. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Surface Tension of A Surfactant and PDF. Retrieved from [Link]

-

Scribd. (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media | PDF | Surfactant. Retrieved from [Link]

-

PubChem - NIH. (n.d.). AID 597397 - Critical micelle concentration of the compound in aqueous triethanolamine solutions at pH 7.4 by pendent-drop method. Retrieved from [Link]

-

MDPI. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved from [Link]

-

Zhang, L., et al. (2015). Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Retrieved from [Link]

-

Osundiya, M., et al. (2022). Thermodynamics of the micellization of quaternary based cationic surfactants in triethanolamine-water media: a conductometry study. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US11761874B2 - CMC-based method for surfactant concentration determination.

-

Zhang, L., et al. (2015). Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound | C18H39NO5 | CID 62441. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of Some Surfactants Based on Polytriethanolamine and Investigation of Their Surface Active Properties. Retrieved from [Link]

- Google Patents. (n.d.). US20060270583A1 - Reduction of surface tension, interfacial tension, and critical micelle concentration using a protein-based surfactant synergist.

Sources

- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]

- 2. Articles [globalrx.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. justagriculture.in [justagriculture.in]

- 7. pharmacy180.com [pharmacy180.com]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 10. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

The Solubility Profile of Triethanolamine Laurate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Abstract

Triethanolamine laurate, the salt of triethanolamine and lauric acid, is a widely utilized surfactant in the pharmaceutical, cosmetic, and industrial sectors. Its efficacy as an emulsifier, cleansing agent, and solubilizer is intrinsically linked to its solubility in various media.[1][2] This in-depth technical guide provides a thorough examination of the solubility of this compound in a range of solvents, offering both theoretical understanding and practical methodologies for researchers, scientists, and drug development professionals. A comprehensive understanding of its solubility characteristics is paramount for optimizing formulation design, ensuring product stability, and maximizing performance.

Introduction: The Amphiphilic Nature of this compound

This compound is an anionic surfactant formed by the neutralization of lauric acid, a 12-carbon fatty acid, with the weak base triethanolamine.[1][3] This creates a molecule with a distinct amphiphilic character: a hydrophilic triethanolamine head group and a lipophilic laurate tail.[4] This dual nature is the cornerstone of its surface-active properties and dictates its solubility behavior in different solvent systems. The hydrophilic portion readily interacts with polar solvents like water, while the lipophilic tail seeks out non-polar environments. This balance, often quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, is a critical determinant of its function in a formulation, be it as a wetting agent, emulsifier for oil-in-water or water-in-oil systems, or a solubilizing agent.[5][6]

The versatility of this compound stems from its ability to reduce the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions.[7] Its solubility in both aqueous and some organic solvents provides formulators with a high degree of flexibility.[1] This guide will delve into the specifics of its solubility across a spectrum of commonly used solvents and provide a robust experimental framework for determining these properties.

Physicochemical Properties Influencing Solubility

To comprehend the solubility of this compound, it is essential to consider its key physicochemical properties:

-

Molecular Structure: The molecule consists of a polar head (triethanolamine) and a non-polar tail (laurate). The presence of hydroxyl groups in the triethanolamine moiety allows for hydrogen bonding with protic solvents, enhancing its solubility in water and alcohols.[4]

-

Ionic Nature: As a salt, this compound can dissociate in polar solvents, further contributing to its aqueous solubility. The degree of ionization is influenced by the pH of the medium.

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant provides a semi-empirical measure of its relative affinity for water and oil. Surfactants with higher HLB values are more hydrophilic and generally exhibit greater water solubility, while those with lower HLB values are more lipophilic.[6][8] The HLB concept is a valuable tool for predicting the emulsifying and solubilizing capabilities of this compound.[5] For instance, surfactants with an HLB in the range of 8-18 are typically good oil-in-water emulsifiers.[6]

-

Critical Micelle Concentration (CMC): Above a certain concentration in a solvent, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles.[4][9] This phenomenon significantly impacts the solubility of other substances in the solution, a process known as solubilization. The CMC of triethanolamine monolaurate ester in an aqueous solution at 25°C has been reported as 0.91 µg/mL.[4]

Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [1] |

| Methanol | Miscible | [3] | |

| Ethanol | Soluble | ||

| Polar Aprotic | Acetone | Miscible | [3] |

| Non-Polar | Hydrocarbon Solvents (e.g., Hexane) | Sparingly Soluble | [3] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. "Sparingly Soluble" indicates that only a small amount of the solute dissolves. The exact solubility values can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Experimental Protocol for Determining Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10][11] This protocol provides a step-by-step guide for researchers to accurately measure the solubility of this compound.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers or screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration apparatus)

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed (e.g., 150-300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining solid particles.[11]

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

-

Self-Validating System and Causality

-

Excess Solid: The continuous presence of undissolved this compound ensures that the solution remains saturated, a fundamental requirement for measuring equilibrium solubility.[10]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient agitation time is necessary for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: This step is crucial to prevent undissolved particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

Visualization of the Experimental Workflow

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound in a given solvent system:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some surfactants in aqueous solutions, a cloud point may be observed, above which the surfactant becomes less soluble.

-

pH: As this compound is the salt of a weak acid and a weak base, the pH of the aqueous medium will influence its degree of ionization and, consequently, its solubility.

-

Presence of Electrolytes: The addition of salts to an aqueous solution of an ionic surfactant can affect its solubility. The "salting-out" effect can decrease solubility, while some salts may increase it.

-

Co-solvents and Other Surfactants: The presence of other solvents or surfactants in the formulation can significantly alter the solubility of this compound through mechanisms such as co-solvency and mixed micelle formation.

Conclusion

The solubility of this compound is a critical parameter that governs its functionality in a wide range of applications. This guide has provided a comprehensive overview of the factors influencing its solubility, a summary of its known solubility in various solvents, and a detailed, robust protocol for its experimental determination. By understanding the amphiphilic nature of this versatile surfactant and applying the methodologies described herein, researchers and formulation scientists can effectively harness its properties to develop stable and efficacious products. The provided experimental workflow empowers professionals to generate precise solubility data tailored to their specific formulation needs, ensuring scientific integrity and accelerating product development timelines.

References

-

Johnson, W., Jr., et al. (2011). Triethanolamine and Triethanolamine-Containing Ingredients as Used in Cosmetics. AlegeSanatos.ro. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2224-49-9,this compound. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Surfactants with Different Hydrophilic–Lipophilic Balance on the Cohesive Force between Cyclopentane Hydrate Particles. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Triethanolamine. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

The HLB System. (2022, April 11). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethanolamine. Retrieved from [Link]

-

Zhang, J., et al. (2015). Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Chinese Journal of Chemical Physics. Retrieved from [Link]

Sources

- 1. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]

- 2. Cas 2224-49-9,this compound | lookchem [lookchem.com]

- 3. alegesanatos.ro [alegesanatos.ro]

- 4. This compound | 2224-49-9 | Benchchem [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. Triethanolamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. justagriculture.in [justagriculture.in]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triethanolamine Laurate

Abstract

Triethanolamine laurate, a versatile surfactant and emulsifier, finds extensive application in the pharmaceutical, cosmetic, and industrial sectors. Its performance and safety profile are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition pathways, influencing factors, and the analytical methodologies for its characterization. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and manufacturing of products containing this critical excipient.

Introduction: The Role and Significance of this compound

This compound is the salt formed from the reaction of the weak base triethanolamine (TEA) and the fatty acid, lauric acid.[1] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic laurate tail, allows it to function as a highly effective emulsifier, stabilizing oil-in-water and water-in-oil systems.[2] This property is paramount in the formulation of creams, lotions, and other pharmaceutical and cosmetic preparations, ensuring homogeneity and enhancing texture.[2][3] Beyond its surfactant properties, it also acts as a pH adjuster in various formulations.[2]

Given its widespread use, a thorough understanding of its thermal stability is crucial for several reasons:

-

Manufacturing Processes: Many formulation processes involve heating steps. Knowledge of the decomposition temperature is essential to prevent degradation and the formation of potentially harmful byproducts.

-

Product Shelf-life and Storage: Long-term stability under various storage conditions, which can include elevated temperatures, is critical for product efficacy and safety.

-

Regulatory Compliance: A comprehensive understanding of a substance's stability profile is a key component of regulatory submissions for drug products and cosmetics.

This guide will delve into the fundamental aspects of this compound's thermal decomposition, providing a scientific foundation for its safe and effective use.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before exploring its thermal behavior.